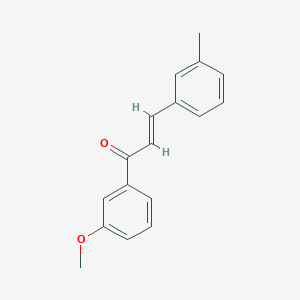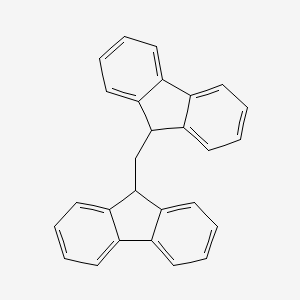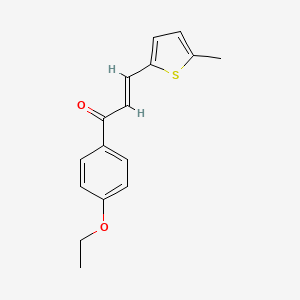
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, referred to as Compound A, is a compound found in nature with a wide range of applications in scientific research. It is a member of the enone family, which is a group of compounds characterized by a carbon-carbon double bond and a carbonyl group. Compound A is a versatile compound with a wide range of properties, including its ability to act as a catalyst in organic synthesis, its ability to serve as a precursor for other compounds, and its potential for use in various biochemical and physiological processes.
科学的研究の応用
Compound A has a wide range of applications in scientific research. One application is its use as a catalyst in organic synthesis. Compound A can be used to catalyze the formation of a variety of compounds, such as alkenes, alkynes, and cyclic compounds. It can also serve as a precursor for other compounds, such as thiophenes and thioethers. In addition, Compound A has potential applications in biochemistry and physiology. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
作用機序
The mechanism of action of Compound A is not fully understood, but it is believed to involve the formation of a coordination complex between the compound and the enzyme acetylcholinesterase. This complex is thought to inhibit the enzyme’s activity, resulting in the decrease of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
Compound A has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme acetylcholinesterase, resulting in the decrease of neurotransmitter levels in the brain. In addition, Compound A has been shown to have an anti-inflammatory effect, as well as a potential anti-cancer effect.
実験室実験の利点と制限
Compound A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in organic synthesis, biochemistry, and physiology. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. In particular, it is not very soluble in water and has a limited shelf life.
将来の方向性
Compound A has a wide range of potential future applications. It could be used as a catalyst in the synthesis of a variety of compounds, such as alkenes, alkynes, and cyclic compounds. In addition, it could be used as a precursor for other compounds, such as thiophenes and thioethers. It could also be used as a therapeutic agent, as it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase and potential anti-inflammatory and anti-cancer effects. Finally, Compound A could be used as a tool to study the biochemical and physiological effects of compounds on the brain.
合成法
Compound A can be synthesized through a variety of methods. One approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction results in the formation of an alkene, which can be further reacted with a thiol to form the desired product. Another method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde or ketone, followed by the addition of a thiol. This reaction also results in the formation of an alkene, which can be further reacted with a thiol to form Compound A.
特性
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-7-5-13(6-8-14)16(17)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHYJDWMSRSPS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
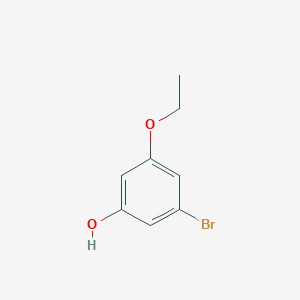

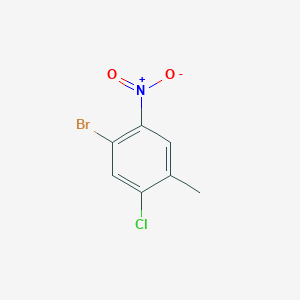


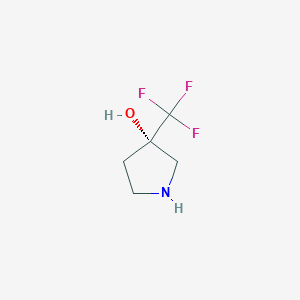

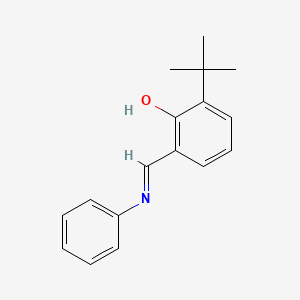

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)

